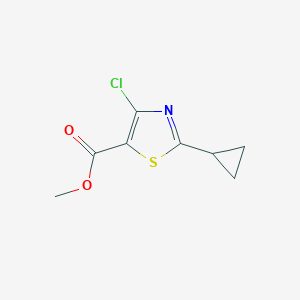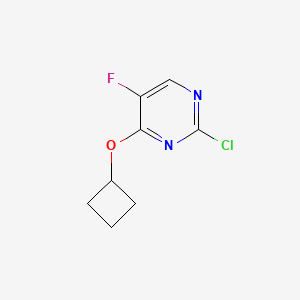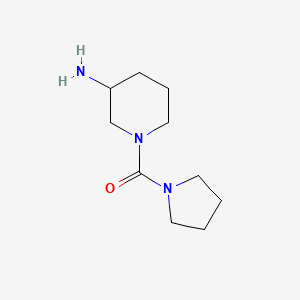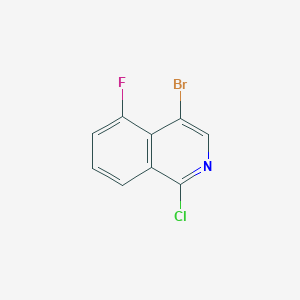
4-Bromo-1-chloro-5-fluoroisoquinoline
Overview
Description
4-Bromo-1-chloro-5-fluoroisoquinoline is an organic compound with the molecular formula C9H4BrClFN . It is a white to light brown powder and is used for research purposes .
Molecular Structure Analysis
The InChI code for 4-Bromo-1-chloro-5-fluoroisoquinoline is1S/C9H4BrClFN/c10-6-4-13-9(11)5-2-1-3-7(12)8(5)6/h1-4H . This indicates the specific arrangement of atoms in the molecule.
Scientific Research Applications
4-Bromo-1-chloro-5-fluoroisoquinoline is a chemical compound with the CAS Number: 1507517-29-4 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
Fluorinated isoquinolines, which include 4-Bromo-1-chloro-5-fluoroisoquinoline, attract widespread attention as important components of pharmaceuticals and materials, because of their unique characteristics such as biological activities and light-emitting properties .
For example, one application of fluorinated isoquinoline derivatives is in the field of Organic Light-Emitting Diodes (OLEDs). A specific compound, [Ir(5-f-1piq) 2 (acac)], showed a turn-on voltage of 3.5 V, low-working voltages (1,883 cd m –2 at 7.1 V and 8,329 cd m –2 at 9.0 V), and a maximum brightness of 38,218 cd m –2 (14.0 V), which suggests that this complex has strong potential for use in full color displays .
-
Pharmaceutical Research
- Fluorinated isoquinolines, including 4-Bromo-1-chloro-5-fluoroisoquinoline, are important components of pharmaceuticals due to their unique biological activities . For instance, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . In contrast, a number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .
-
Material Science
- Fluorinated isoquinolines are also used in material science, particularly in the development of Organic Light-Emitting Diodes (OLEDs) . For example, a specific compound, [Ir(5-f-1piq) 2 (acac)], showed a turn-on voltage of 3.5 V, low-working voltages (1,883 cd m –2 at 7.1 V and 8,329 cd m –2 at 9.0 V), and a maximum brightness of 38,218 cd m –2 (14.0 V), which suggests that this complex has strong potential for use in full color displays .
-
Chemical Synthesis
-
Biocatalytic Applications
- Yarrowia lipolytica, a robust yeast species, has gained significant attention as a biofactory for various biotechnological applications . It boasts a diverse array of enzymes with wide-ranging applications in multiple industries, including biofuel production, food processing, biotechnology, and pharmaceuticals . While it’s not explicitly mentioned, it’s possible that 4-Bromo-1-chloro-5-fluoroisoquinoline could be used in these applications given its role in chemical synthesis .
-
Synthesis of Fluorinated Isoquinolines
- More than one fluorine atoms were introduced onto the isoquinoline framework . In 1960, Bayer patented the synthesis of 1,3-difluoroisoquinoline, which was derived from 1,3-dihydroxyisoquinoline and cyanuric fluoride . Six years later, Chambers and Musgrave successfully prepared heptafluoroisoquinoline , in which all hydrogen atoms of the parent isoquinoline were replaced by fluorine . This suggests that 4-Bromo-1-chloro-5-fluoroisoquinoline could be used in the synthesis of other fluorinated isoquinolines.
-
Antiproliferative Activity
Safety And Hazards
properties
IUPAC Name |
4-bromo-1-chloro-5-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-4-13-9(11)5-2-1-3-7(12)8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKKMWZMOPEMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-5-fluoroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



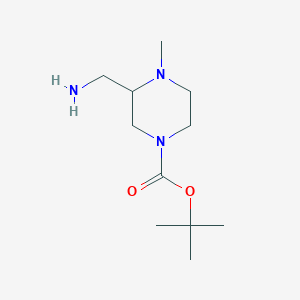
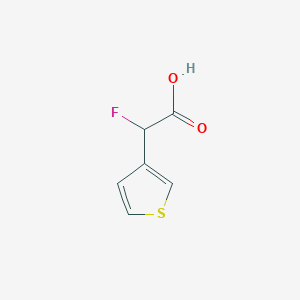
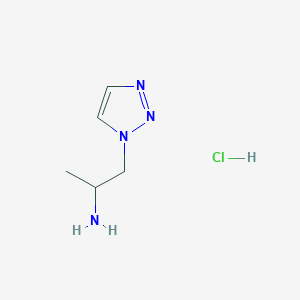
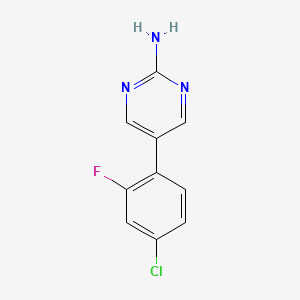
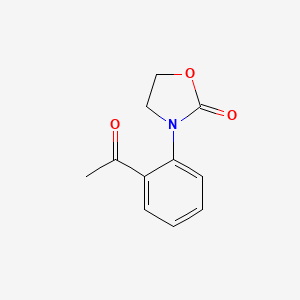
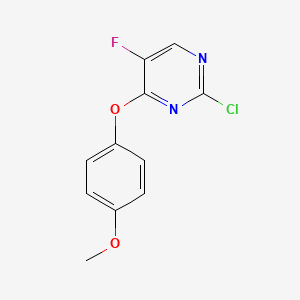
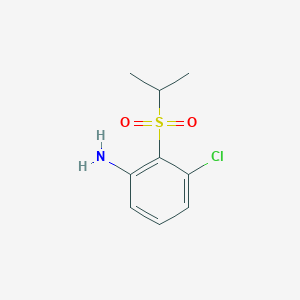
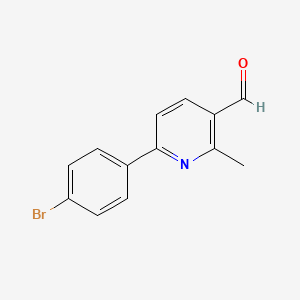
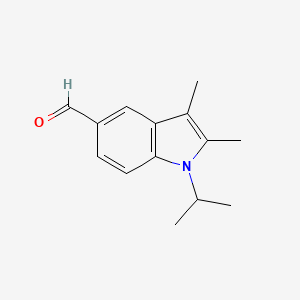
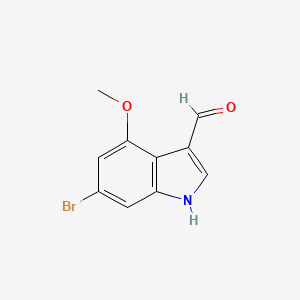
![4-Bromo-1-[(3,4-difluorophenyl)methyl]pyrazole](/img/structure/B1449184.png)
